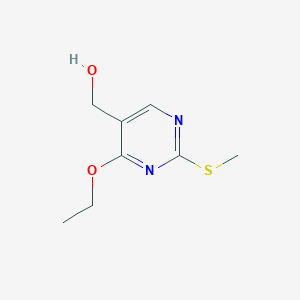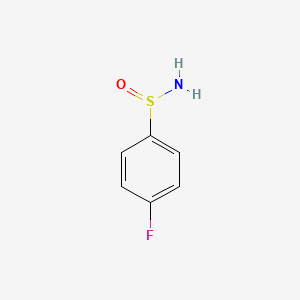
2-Formylquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formylquinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with formyl and carbonitrile functional groups at the 2 and 4 positions, respectively.
Méthodes De Préparation
The synthesis of 2-Formylquinoline-4-carbonitrile can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with aldehydes and nitriles under acidic conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
2-Formylquinoline-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring, especially at the 4-position. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Applications De Recherche Scientifique
2-Formylquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential anticancer and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Formylquinoline-4-carbonitrile involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of bacteria and fungi by interfering with their metabolic pathways. In medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the structure of the quinoline derivative .
Comparaison Avec Des Composés Similaires
2-Formylquinoline-4-carbonitrile can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carboxylic acid: Known for its antibacterial activity.
8-Nitroquinoline: Exhibits antimicrobial properties similar to this compound.
Quinoline-4-carboxamide: Investigated for its potential anticancer activity. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C11H6N2O |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-formylquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H6N2O/c12-6-8-5-9(7-14)13-11-4-2-1-3-10(8)11/h1-5,7H |
Clé InChI |
VMSZFGOOBXTVRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)



![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)

![2-(2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13110174.png)







